molecular formula C16H14FN3 B2670128 [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine CAS No. 873312-95-9

[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine

Cat. No.: B2670128
CAS No.: 873312-95-9
M. Wt: 267.307
InChI Key: JRRMXVKVPRKPGG-UHFFFAOYSA-N
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Description

[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a fluorophenyl group at position 3 and a phenyl group at position 1, making it a fluorinated pyrazole derivative. The presence of the fluorine atom can significantly influence the compound’s chemical and biological properties, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine typically involves the formation of the pyrazole ring followed by the introduction of the fluorophenyl and phenyl groups. One common method involves the cyclocondensation of α, β-unsaturated ketones with hydrazine derivatives. For instance, the reaction of 4-fluorobenzaldehyde with phenylhydrazine can yield the desired pyrazole derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield pyrazoline derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

Chemistry

In chemistry, [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as an anti-cancer agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, making it a candidate for further drug development . Additionally, its fluorinated structure can enhance its binding affinity to biological targets, improving its efficacy as a therapeutic agent .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including the synthesis of herbicides and insecticides .

Mechanism of Action

The mechanism of action of [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets. In cancer cells, it can inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The fluorine atom enhances its binding affinity to these targets, increasing its potency . Additionally, the compound can modulate signaling pathways, such as the PI3K-AKT and MAPK pathways, which are crucial for cell survival and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine lies in its combination of a fluorophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3/c17-14-8-6-12(7-9-14)16-13(10-18)11-20(19-16)15-4-2-1-3-5-15/h1-9,11H,10,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRMXVKVPRKPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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